Dehydro Lacidipine

描述

Dehydro Lacidipine is a derivative of Lacidipine, a lipophilic dihydropyridine calcium channel blocker. Lacidipine is primarily used to treat hypertension by dilating peripheral arterioles and reducing blood pressure. This compound, like its parent compound, is expected to exhibit similar pharmacological properties but with potential modifications in its chemical structure that may influence its activity and stability.

作用机制

- Dehydro Lacidipine is a lipophilic dihydropyridine calcium channel blocker . Its primary target is the voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . These channels open in response to an electrical signal (action potential), allowing calcium ions to enter the cell.

Target of Action

Pharmacokinetics

生化分析

Biochemical Properties

Dehydro Lacidipine, like Lacidipine, is likely to interact with the biological membranes due to its lipophilic nature . It may display a high membrane partition coefficient, leading to accumulation of the drug in the membrane and slow rate of membrane washout .

Cellular Effects

It can protect these cells against oxidative stress, inflammatory activation, and cell senescence through the CXCR7/P38/C/EBP-β signaling pathway .

Molecular Mechanism

Lacidipine, its parent compound, works by blocking the voltage-dependent L-type calcium channels, preventing the transmembrane calcium influx . This blockage ultimately causes the excitation and depolarization of the tissues .

Temporal Effects in Laboratory Settings

Lacidipine has a slow onset of action and a long duration of action, which may explain its long clinical half-life .

Transport and Distribution

This compound, being lipophilic, is likely to interact with biological membranes, leading to its accumulation in the membrane and slow rate of membrane washout .

Subcellular Localization

Given its lipophilic nature and its ability to interact with biological membranes, it may be found deep within the membrane’s hydrocarbon core .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Dehydro Lacidipine involves several steps, starting from the basic dihydropyridine structure. One common method includes the use of antisolvent sonoprecipitation technique to enhance the solubility and dissolution rate of the compound. This method involves the following steps:

Stabilizer to Drug Ratio: A ratio of 1.5:1 is used.

Sodium Deoxycholate Percentage: 100% sodium deoxycholate is employed.

Sonication Time: The mixture is sonicated for 8 minutes.

Industrial Production Methods

In industrial settings, this compound can be produced using wet granulation techniques. The process involves dissolving polyvinylpyrrolidone in acetone or ethanol, followed by solubilization of this compound. Lactose granules are then added, and the solvent is evaporated. Magnesium stearate is added before compressing the mixture into tablets .

化学反应分析

Types of Reactions

Dehydro Lacidipine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it back to its dihydropyridine form.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or aminated compounds, depending on the reagents used.

科学研究应用

Dehydro Lacidipine has several scientific research applications:

Chemistry: It is used in the study of calcium channel blockers and their derivatives.

Biology: Research focuses on its effects on cellular calcium channels and vascular smooth muscle cells.

Medicine: It is investigated for its potential use in treating hypertension and related cardiovascular conditions.

相似化合物的比较

Dehydro Lacidipine is compared with other dihydropyridine calcium channel blockers such as:

- Nifedipine

- Amlodipine

- Felodipine

Uniqueness

Compared to these compounds, this compound exhibits a greater antioxidant activity, which may confer beneficial antiatherosclerotic effects. It also has a longer duration of action and does not lead to reflex tachycardia, making it a potentially more effective antihypertensive agent .

生物活性

Dehydro Lacidipine, a metabolite of the calcium channel blocker Lacidipine, has garnered attention for its biological activities, particularly in cardiovascular therapeutics and potential anti-cancer properties. This article explores the compound's pharmacological profile, mechanisms of action, and relevant research findings.

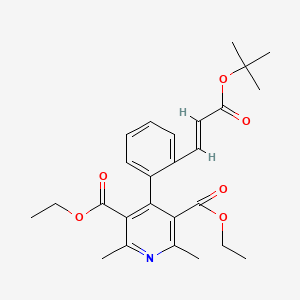

Chemical Structure and Properties

This compound is characterized by the molecular formula and a molecular weight of 453.53 g/mol. As a lipophilic dihydropyridine derivative, it retains some pharmacological properties of its parent compound, Lacidipine, including its function as a calcium antagonist. Its unique metabolic pathway may confer distinct biological activities that warrant further investigation.

This compound primarily functions as a calcium channel blocker . The mechanism involves:

- Inhibition of Calcium Ion Influx : By blocking L-type calcium channels, it reduces intracellular calcium levels, leading to vasodilation and decreased vascular resistance.

- Antioxidant Activity : Studies indicate that this compound exhibits antioxidant properties comparable to well-known antioxidants like vitamin E, which may contribute to its protective effects against oxidative stress in vascular tissues .

Antihypertensive Activity

Research indicates that this compound maintains the antihypertensive effects seen with Lacidipine. It has been shown to effectively lower blood pressure in various patient populations, including those with isolated systolic hypertension and concurrent type 2 diabetes .

Vasculoprotective Properties

This compound has demonstrated vasculoprotective effects in animal models. For instance, studies on Dahl-S rats showed that chronic administration could prevent salt-induced hypertension and associated vascular damage. The compound exhibited a dose-related protective effect against necrotizing vasculopathy and renal damage .

Comparative Analysis with Other Dihydropyridine Derivatives

The following table summarizes the key features of this compound compared to other notable dihydropyridine derivatives:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C26H31NO6 | Calcium channel blocker; antioxidant; vasculoprotective |

| Lacidipine | C26H33NO6 | Lipophilic; long-acting; antioxidant activity |

| Amlodipine | C20H25ClN2O5S | Long-acting; antihypertensive |

| Nifedipine | C17H18N2O6 | Shorter acting; used for angina |

| Felodipine | C18H19Cl2N3O4S | Vascular-selective; less reflex tachycardia |

Case Studies and Research Findings

- Antioxidant Effects : A study demonstrated that this compound effectively quenched various free radicals in biological membranes derived from rat brain tissue, suggesting its potential as an antioxidant agent .

- Vasoprotection in Hypertension Models : In experiments involving stroke-prone spontaneously hypertensive rats, prophylactic treatment with this compound significantly reduced mortality associated with salt-induced cerebral apoplexy and renal lesions .

- Potential Anti-Cancer Properties : Preliminary investigations suggest that this compound may possess anti-cancer properties, although comprehensive studies are required to elucidate these effects fully.

属性

IUPAC Name |

diethyl 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]pyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15H,8-9H2,1-7H3/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEICLHNCXDXIW-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。